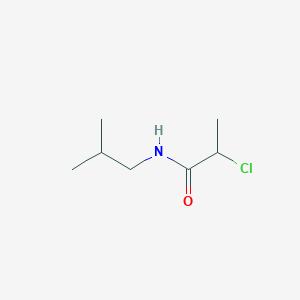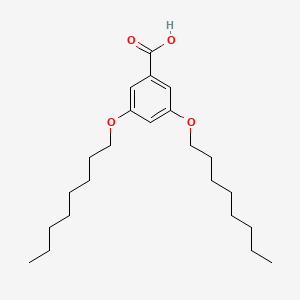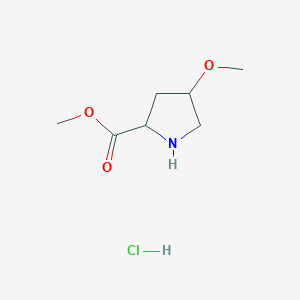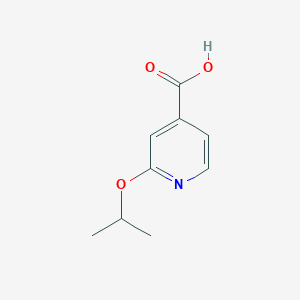
2-Isopropoxyisonicotinic acid
概要
説明
2-Isopropoxyisonicotinic acid is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol. It is used in laboratory chemicals and the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of a compound like 2-Isopropoxyisonicotinic acid can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC & more . These techniques provide information about the compound’s atomic configuration, bond lengths and angles, and other structural features.Chemical Reactions Analysis
The chemical reactions involving 2-Isopropoxyisonicotinic acid would depend on the conditions and reactants present. As a carboxylic acid derivative, it could participate in various reactions such as esterification, decarboxylation, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 2-Isopropoxyisonicotinic acid can be analyzed using various techniques. These properties, such as solubility, melting point, boiling point, and reactivity, can be influenced by factors like molecular structure and environmental conditions .科学的研究の応用
Catalysis in Organic Synthesis
“2-Isopropoxyisonicotinic acid” may be used as a catalyst in organic synthesis. For example, sulfonic acid functionalized isonicotinic acid has been used as a catalyst by attaching it to silica supports, enhancing its reactivity and selectivity in various chemical reactions .
Pharmaceutical Research
Compounds derived from isonicotinic acid have shown potent inhibitory activities against enzymes like myeloperoxidase (MPO), urease, acetylcholinesterase, cyclooxygenase-2 (COX-2), Bcr-Abl tyrosine kinase, and histone demethylase. This suggests that “2-Isopropoxyisonicotinic acid” could be explored for pharmaceutical applications targeting these enzymes .
Green Chemistry
Isonicotinic acid derivatives are considered in green chemistry for the ecological synthesis of nicotinic acid from commercially available raw materials. “2-Isopropoxyisonicotinic acid” might be investigated for similar green chemistry applications due to its structural relation .
Safety and Hazards
2-Isopropoxyisonicotinic acid is used as a laboratory chemical. The safety data sheet indicates that it has certain hazards associated with it. It is classified under acute toxicity, oral (Category 4), and skin corrosion/irritation (Category 2) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) .
作用機序
Target of Action
It is structurally similar to isonicotinic acid , which is known to target organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it is plausible that 2-Isopropoxyisonicotinic acid may have similar targets.
Mode of Action
Isonicotinic acid, a structurally similar compound, is a prodrug that must be activated by bacterial catalase . The activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex . It’s possible that 2-Isopropoxyisonicotinic acid may have a similar mode of action.
Biochemical Pathways
Compounds like amino acids, lipids, and other carbohydrates can be converted to various intermediates of glycolysis and the citric acid cycle . This allows them to enter the cellular respiration pathway . It’s possible that 2-Isopropoxyisonicotinic acid may interact with similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect
Result of Action
Isonicotinic acid is known to be bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It’s possible that 2-Isopropoxyisonicotinic acid may have similar effects.
Action Environment
The solubility of similar compounds, such as nicotinic acid and isonicotinic acid, in various solvents can be used to predict partition coefficients and further solubility in a host of organic solvents . This could potentially provide insights into how environmental factors might influence the action of 2-Isopropoxyisonicotinic acid.
特性
IUPAC Name |
2-propan-2-yloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-5-7(9(11)12)3-4-10-8/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKDRXHGHKKQGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590783 | |
| Record name | 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxyisonicotinic acid | |
CAS RN |
862507-33-3 | |
| Record name | 2-(1-Methylethoxy)-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=862507-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

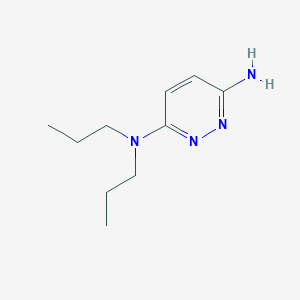
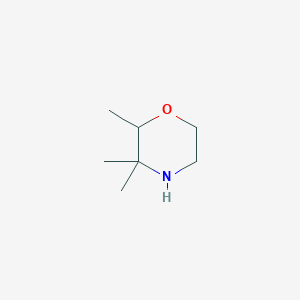
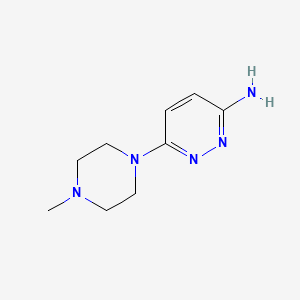

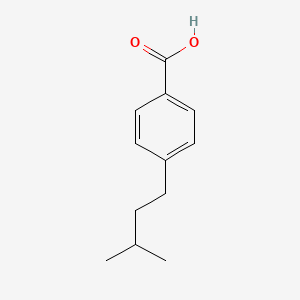
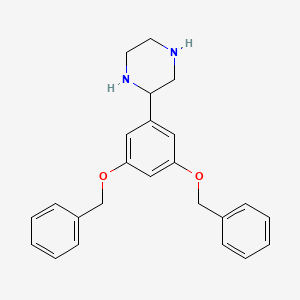

![Methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B1369488.png)
